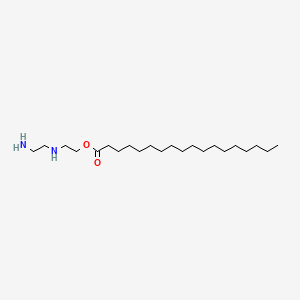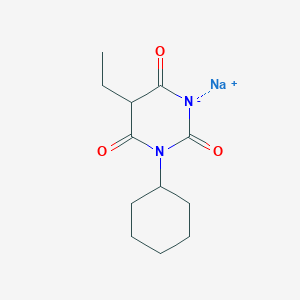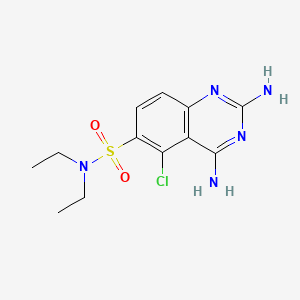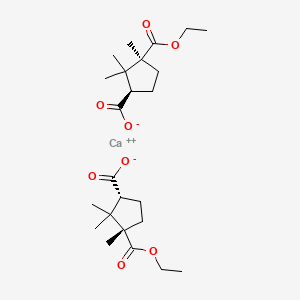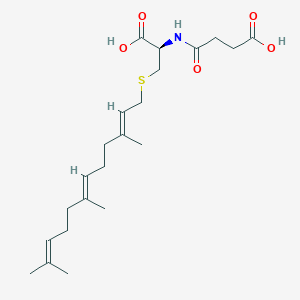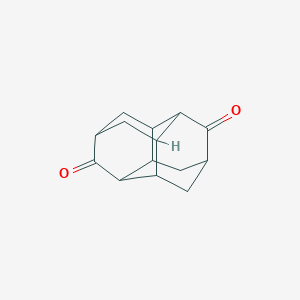
3,8-Diamantanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Diamantanedione is an organic compound with the molecular formula C14H16O2. It belongs to the class of diamondoids, which are cage-like, saturated hydrocarbons. These compounds are known for their rigidity, lipophilicity, and low strain energy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diamantanedione typically involves the oxidation of diamantane derivatives. One common method is the oxidation of diamantane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 3,8-Diamantanedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acetic acid, dichloromethane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products:
Oxidation: Carboxylic acids, other oxidized derivatives.
Reduction: Alcohols.
Substitution: Functionalized diamantane derivatives.
科学的研究の応用
3,8-Diamantanedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other diamondoid derivatives and functionalized materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including nanomaterials and electronic devices.
作用機序
The mechanism by which 3,8-Diamantanedione exerts its effects is primarily through its ability to undergo various chemical transformations. The compound’s rigid, cage-like structure allows it to interact with other molecules in unique ways, making it a valuable building block for the synthesis of complex materials. The molecular targets and pathways involved in these interactions depend on the specific application and the nature of the chemical reactions it undergoes .
類似化合物との比較
3,10-Diamantanedione: Another diamondoid derivative with similar structural properties.
Adamantanedione: A simpler diamondoid with fewer carbon atoms.
Triamantane derivatives: Higher diamondoids with more complex structures.
Uniqueness: 3,8-Diamantanedione is unique due to its specific positioning of the ketone groups, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring precise molecular architecture and stability .
特性
CAS番号 |
1772586-12-5 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC名 |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-3,10-dione |
InChI |
InChI=1S/C14H16O2/c15-13-5-1-7-8-3-6-4-10(12(8)13)9(2-5)11(7)14(6)16/h5-12H,1-4H2 |
InChIキー |
TVSHIFVVJLCWEH-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3C4CC5CC(C1C3C5=O)C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


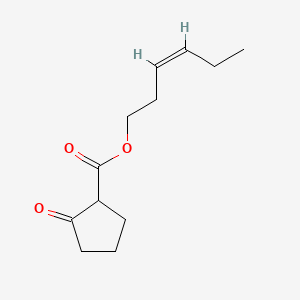
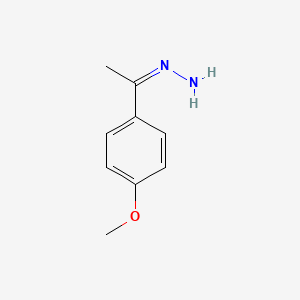
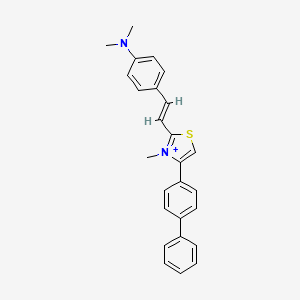
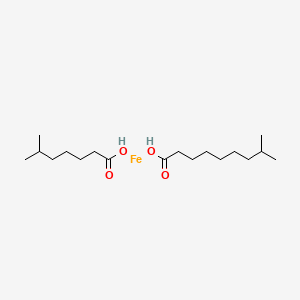
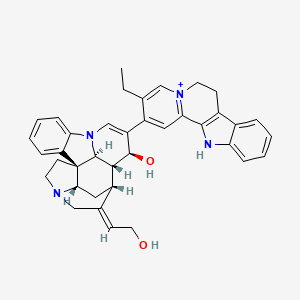
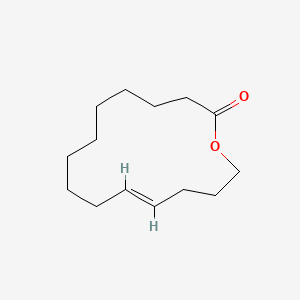
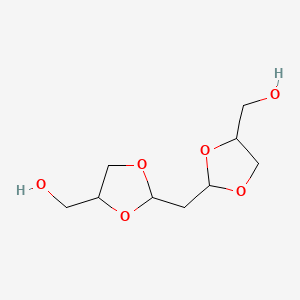
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
